Tetramethylammonium tetrafluoroborate

描述

Significance and Multifaceted Roles as a Quaternary Ammonium (B1175870) Salt

Tetramethylammonium (B1211777) tetrafluoroborate (B81430), with the chemical formula [(CH₃)₄N]⁺[BF₄]⁻, is a versatile quaternary ammonium salt. mdpi.com Its significance stems from a combination of properties, including high solubility in polar solvents and thermal and electrochemical stability. mdpi.comchemimpex.com The tetramethylammonium (TMA) cation is the smallest quaternary ammonium ion, a characteristic that is crucial for many of its applications. mdpi.comresearchgate.net

One of its primary roles is as a supporting electrolyte in electrochemical applications. chemimpex.com It is utilized to increase the conductivity of solutions in electrochemical cells without participating directly in the electrochemical reaction. alfa-chemistry.com This property is particularly valuable in the fabrication of high-performance supercapacitors and lithium-ion batteries, where it can enhance efficiency and lifespan. chemimpex.comsigmaaldrich.com In electrochemical double-layer capacitors (EDLCs), the small size of the TMA ion can lead to an increased adsorbed ionic density, which in turn improves the capacitance. researchgate.netresearchgate.net However, its low solubility in some solvents can be a limitation, sometimes necessitating its use in binary-salt electrolyte systems. researchgate.netkoreascience.kr

Beyond its use in energy storage, tetramethylammonium tetrafluoroborate serves as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. chemimpex.comwikipedia.org It is also employed in the synthesis of ionic liquids, which are important in catalysis and electrochemistry. chemimpex.com In materials science, it is used in the preparation of stable ionic solutions for the development of advanced materials and nanotechnology. chemimpex.com For instance, it has been used in the transient confinement within nylon 6,6 fibers to produce high-modulus and high-strength properties. mdpi.comresearchgate.net The compound is also used in the catalytic reduction of 1,6-dihalohexanes. chemicalbook.com

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | [(CH₃)₄N]⁺[BF₄]⁻ | mdpi.com |

| Appearance | White crystals | chemicalbook.com |

| Melting Point | ≥300 °C (lit.) | chemicalbook.comscientificlabs.com |

| Solubility | Highly soluble in polar solvents; slightly soluble in acetonitrile (B52724) (lit.) | chemimpex.comsigmaaldrich.com |

| TMA Cation Size | 0.283 nm (ionic radius) | mdpi.com |

| BF₄ Anion Size | 0.229 nm (ionic radius) | mdpi.com |

Historical Trajectories and Milestones in Research and Development

While specific historical milestones for the research and development of this compound are not extensively documented in the provided search results, the broader history of quaternary ammonium compounds (QACs) provides context. The biocidal properties of QACs were first highlighted in 1916 by Jacobs and Heidelberg. proquimia.com A significant advancement came in 1935 when Domagk demonstrated that attaching an aliphatic group to the quaternary nitrogen improved these properties, leading to the development of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), considered the first-generation QAC. proquimia.com

Further developments in chemical synthesis led to subsequent generations of QACs with enhanced efficacy. proquimia.com The synthesis of quaternary ammonium compounds is often achieved through the quaternization of alkyl amines with alkyl halides, a reaction sometimes referred to as the Menshutkin reaction in older literature. wikipedia.org The preparation of tetrafluoroborate salts can be accomplished by reacting a quaternary ammonium halide with fluoroboric acid or by an ion exchange reaction. orgsyn.orgchemicalbook.com The specific timeline and key discoveries related solely to this compound are not clearly delineated in the available information.

Fundamental Academic Perspectives and Research Objectives of the Review

The academic interest in this compound is driven by a range of research objectives aimed at leveraging its unique properties for technological advancements. A primary research focus is on its application in energy storage devices. researchgate.net Researchers are investigating its use, often in combination with other salts to form binary-salt electrolytes, to improve the performance of electrochemical double-layer capacitors (EDLCs). researchgate.netresearchgate.net The small size of the tetramethylammonium ion is a key aspect of these studies, as it is expected to increase the capacitance of EDLCs by enhancing the adsorbed ionic density at the electrode-electrolyte interface. researchgate.netresearchgate.net

Another significant research objective is the exploration of its electrochemical properties and behavior in different solvent systems. koreascience.krjecst.org Studies aim to characterize its conductivity, viscosity, and electrochemical stability window to optimize its performance as an electrolyte. koreascience.krjecst.org For instance, research has compared its performance in acetonitrile and γ-butyrolactone, revealing differences in electrolysis rates and capacitance. koreascience.krjecst.org

In the field of materials science, a key research objective is the utilization of this compound to modify the properties of polymers. mdpi.comresearchgate.net A notable example is its temporary confinement in nylon 6,6 fibers to weaken hydrogen bonds, thereby allowing for a higher draw ratio and resulting in fibers with significantly improved tensile modulus and strength. mdpi.comresearchgate.netnih.gov

The overarching academic perspective is that by understanding and manipulating the fundamental properties of this compound, it is possible to develop new and improved technologies in energy storage, catalysis, and advanced materials.

| Area of Research | Key Finding | Significance | Reference |

|---|---|---|---|

| Electrochemical Double-Layer Capacitors (EDLCs) | Use in binary-salt electrolytes with salts like tetraethylammonium (B1195904) tetrafluoroborate can increase capacitance by 12-13%. | Offers a method to improve EDLC performance. | researchgate.net |

| Electrochemical Properties | In γ-butyrolactone (GBL), it shows higher ionic mobility and lower viscosity compared to tetraethylammonium tetrafluoroborate, leading to a higher rate capability. | Demonstrates its potential for high-performance electrochemical systems. | koreascience.krjecst.org |

| Materials Science (Nylon 6,6 Fibers) | Temporary confinement of 3 wt.% of the salt in nylon 6,6 fibers allows for a maximum draw ratio of 5.5, leading to improved mechanical properties. | Provides a novel method for producing high-strength polymer fibers. | mdpi.comnih.gov |

| Catalysis | Used in the catalytic reduction of 1,6-dihalohexanes by electrogenerated nickel(I) salen. | Highlights its role as a supporting electrolyte in facilitating catalytic reactions. | chemicalbook.com |

Structure

2D Structure

属性

IUPAC Name |

tetramethylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.BF4/c1-5(2,3)4;2-1(3,4)5/h1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFABLFRYCHILB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216296 | |

| Record name | Tetramethylammonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Tetramethylammonium tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19857 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

661-36-9 | |

| Record name | Tetramethylammonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=661-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylammonium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylammonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Strategies

Established Synthetic Pathways for Tetramethylammonium (B1211777) Tetrafluoroborate (B81430)

The most common and reliable methods for preparing tetramethylammonium tetrafluoroborate rely on the principle of ion exchange. These pathways can be broadly categorized into two main approaches: neutralization reactions and metathesis (double displacement) reactions.

Anion exchange represents the most direct route to this compound. This strategy begins with a precursor tetramethylammonium salt, such as the hydroxide (B78521) or a halide, and introduces the tetrafluoroborate anion through a chemical reaction that results in the formation of the desired product.

N(CH₃)₄⁺OH⁻ + HBF₄ → N(CH₃)₄⁺BF₄⁻ + H₂O

This method is advantageous due to its simplicity and the high purity of the resulting product, as the primary byproduct is easily removed.

Another prevalent anion exchange method is a metathesis reaction, also known as a salt metathesis or double displacement reaction. researchgate.netresearchgate.net This process involves reacting a tetramethylammonium salt, typically tetramethylammonium chloride or bromide, with a tetrafluoroborate salt, such as sodium or potassium tetrafluoroborate. The reaction is typically carried out in a solvent where the desired product, this compound, has different solubility from the resulting inorganic salt byproduct (e.g., NaCl or KBr). For instance, the reaction between tetramethylammonium chloride and sodium tetrafluoroborate in an appropriate solvent would proceed as follows:

N(CH₃)₄⁺Cl⁻ + Na⁺BF₄⁻ → N(CH₃)₄⁺BF₄⁻ + NaCl(s)

The selection of the solvent is crucial to drive the reaction to completion by precipitating the inorganic salt byproduct, which can then be removed by filtration. This approach is widely used for synthesizing various quaternary ammonium (B1175870) salts. chemicalbook.comniscpr.res.in

| Reaction Type | Tetramethylammonium Precursor | Tetrafluoroborate Source | Primary Byproduct | Key Consideration |

|---|---|---|---|---|

| Neutralization | Tetramethylammonium hydroxide | Tetrafluoroboric acid | Water | Direct, clean reaction with simple byproduct removal. |

| Metathesis | Tetramethylammonium chloride/bromide | Sodium/Potassium tetrafluoroborate | Sodium/Potassium chloride/bromide | Solvent choice is critical to facilitate separation of the inorganic salt byproduct. |

While neutralization and metathesis are the most common methods, alternative strategies have been developed, particularly for large-scale production or to achieve specific purity requirements. One such advanced method is the use of electrodialysis technology. This technique has been demonstrated for the synthesis of the closely related compound, tetraethylammonium (B1195904) tetrafluoroborate, and is applicable to other quaternary ammonium salts. google.com

In this process, an electrodialysis device with a compartment structure is used. An aqueous solution of a tetramethylammonium halide and an aqueous solution of tetrafluoroboric acid are introduced into separate compartments. Under the influence of a direct current electric field, the tetramethylammonium cations migrate through a cation exchange membrane and the tetrafluoroborate anions migrate through an anion exchange membrane. google.com They combine in a central compartment to form the desired product, this compound. This method is advantageous as it can produce a high-purity product with low halide ion contamination and offers a continuous production capability. google.com

Advanced Purification Techniques and Methodological Considerations for High Purity Applications

For many applications of this compound, such as in electrolytes for batteries and supercapacitors, extremely high purity is a prerequisite. jecst.orgalfachemic.comchemimpex.com Impurities like residual precursor halides (chloride, bromide), water, or hydrolysis products of the tetrafluoroborate anion can significantly degrade electrochemical performance. Therefore, advanced purification techniques are essential.

The most common and effective method for purifying the crude product is recrystallization. orgsyn.orggoogle.com The choice of solvent is critical. An ideal solvent system will dissolve the this compound at an elevated temperature and allow it to crystallize out in high purity upon cooling, while the impurities remain dissolved in the mother liquor. guidechem.com Mixtures of solvents, such as an alcohol (e.g., ethanol, methanol) in which the salt is soluble and an anti-solvent (e.g., ether, petroleum ether) are often employed to induce crystallization. orgsyn.org The process typically involves dissolving the crude salt in a minimal amount of a hot solvent or solvent mixture and then cooling the solution slowly to form well-defined crystals, which are then collected by filtration. This process may be repeated multiple times to achieve the desired level of purity. guidechem.com

After synthesis and initial separation, the product is typically washed with a solvent in which it is sparingly soluble, such as cold deionized water or a cold alcohol, to remove soluble impurities. chemicalbook.com

Finally, rigorous drying is a critical step to remove any residual water or organic solvents. This is usually accomplished by heating the purified salt under vacuum. chemicalbook.comgoogle.com The temperature and duration of drying are carefully controlled to remove volatile components without causing thermal decomposition of the product. For high-purity applications, achieving water content in the parts-per-million (ppm) range is often the goal. guidechem.com

| Technique | Description | Target Impurities | Common Solvents/Conditions |

|---|---|---|---|

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Precursor salts (e.g., NaCl, KBr), organic byproducts. | Ethanol, Methanol, Acetonitrile (B52724), Water, Solvent/Anti-solvent mixtures (e.g., Methanol/Ether). orgsyn.orgguidechem.com |

| Washing | Rinsing the filtered crude or recrystallized product with a cold solvent. | Soluble impurities remaining on the crystal surface. | Cold deionized water, cold ethanol. chemicalbook.com |

| Vacuum Drying | Heating the purified solid under reduced pressure. | Water, residual organic solvents. | Temperatures ranging from 40-120°C under high vacuum. chemicalbook.comguidechem.comgoogle.com |

Fundamental Structural and Spectroscopic Investigations

Crystal Structure Analysis and Polymorphism of Tetramethylammonium (B1211777) Tetrafluoroborate (B81430)

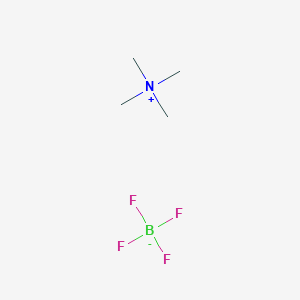

Tetramethylammonium tetrafluoroborate, [(CH₃)₄N][BF₄], is an ionic compound formed by a tetramethylammonium cation and a tetrafluoroborate anion. scispace.com Its solid-state structure and the dynamic behavior of its constituent ions have been the subject of detailed crystallographic studies.

X-ray diffraction analysis on single crystals of this compound at room temperature (298 K) has established its crystal structure. The compound crystallizes in the tetragonal system, belonging to the P4/nmm space group. scispace.comresearchgate.net This structure is associated with the 4/mmm Laue symmetry class. researchgate.net The unit cell contains two formula units (Z = 2). scispace.comresearchgate.net Detailed crystallographic data are summarized in the table below.

| Parameter | Value |

|---|---|

| Formula | (CH₃)₄NBF₄ |

| Molecular Weight (Mᵣ) | 160.96 |

| Crystal System | Tetragonal |

| Space Group | P4/nmm |

| Unit Cell Parameter (a) | 8.231(3) Å |

| Unit Cell Parameter (c) | 5.889(3) Å |

| Unit Cell Volume (V) | 399.0(3) ų |

| Formula Units per Cell (Z) | 2 |

| Measured Density (Dₘ) | 1.344 g cm⁻³ |

| Calculated Density (Dₓ) | 1.340 g cm⁻³ |

A significant feature of the this compound crystal structure at room temperature is the presence of orientational disorder, particularly concerning the anion. researchgate.net While the tetramethylammonium cation, [(CH₃)₄N]⁺, is considered "ordered" within the lattice, the tetrafluoroborate anion, [BF₄]⁻, exhibits a "disordered" distribution. scispace.comresearchgate.netresearchgate.net

This disorder is characterized by the specific arrangement of the [BF₄]⁻ tetrahedron. The boron atom and one of the fluorine atoms are situated on the tetragonal axis of the unit cell. researchgate.netmdpi.com The other three fluorine atoms form a triangle that can rotate around this axis, leading to a disordered distribution. researchgate.netmdpi.com This anionic disorder has been confirmed by both X-ray diffraction and Nuclear Magnetic Resonance (NMR) measurements. scispace.comresearchgate.net Below a critical temperature, the compound undergoes an orientational order-disorder phase transition, where the [BF₄]⁻ ions settle into a stable, ordered array. researchgate.net

Vibrational and Rotational Dynamics Studies

Spectroscopic techniques provide deep insights into the molecular dynamics, vibrational modes, and structural phases of this compound.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy have been employed to study the vibrational modes of the compound in its different phases. researchgate.net The spectra are sensitive to the crystal environment and the interactions between the cation and anion. researchgate.net

The vibrational modes of the [BF₄]⁻ anion are particularly prominent, with a very strong absorption band observed in the 900–1150 cm⁻¹ range. nih.gov This band corresponds to a 3-fold degenerate vibrational mode of the tetrafluoroborate anion. The behavior of this band, including peak splitting, is sensitive to local interactions with the cation. nih.gov For the tetramethylammonium cation, a band observed around 3052 cm⁻¹ is attributed to the N-CH₃ stretching mode as well as symmetric and antisymmetric C-H bending of the methyl groups. researchgate.net In studies where the salt was confined within nylon 6,6 fibers, characteristic absorption bands attributed to the salt were identified at 1494 cm⁻¹, 1054 cm⁻¹, 1041 cm⁻¹, and 951 cm⁻¹. mdpi.com

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| ~3052 | N-CH₃ stretching mode and C-H bending | researchgate.net |

| 1494 | TMA BF₄ (in nylon matrix) | mdpi.com |

| 1054 | TMA BF₄ (in nylon matrix) | mdpi.com |

| 1041 | TMA BF₄ (in nylon matrix) | mdpi.com |

| 951 | TMA BF₄ (in nylon matrix) | mdpi.com |

| 900-1150 | [BF₄]⁻ 3-fold degenerate vibrational mode | nih.gov |

Raman spectroscopy is a valuable tool for the molecular characterization of materials, as the pattern of vibrational and rotational frequencies is highly characteristic of a given molecular species. metrohm.com This technique is applied to identify vibrational bands and investigate structural phase transitions in tetramethylammonium salts. researchgate.net By analyzing the scattered light from a sample, a unique spectral fingerprint is generated, which allows for the unambiguous identification of molecular compounds and provides insight into their structural arrangement. metrohm.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Motion and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the molecular motion and structure of this compound in the solid state. researchgate.net Studies involving ¹H and ¹¹B NMR relaxation times, along with differential scanning calorimetry, have been conducted from room temperature down to approximately 100 K to understand the crystal dynamics. researchgate.net

These NMR investigations have provided crucial information about a phase transition that occurs at approximately 142-150 K. researchgate.netresearchgate.net This is an order-disorder phase transition that primarily involves the dynamics of the [BF₄]⁻ ions. researchgate.net Above this transition temperature, the motion of the [(CH₃)₄N]⁺ ion as a whole is thermally activated with an activation energy of 5.6 kcal mol⁻¹. researchgate.net The NMR data confirm the disordered nature of the tetrafluoroborate anion at room temperature, which is consistent with the findings from X-ray diffraction studies. researchgate.netresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of molecules. For this compound, the ¹H NMR spectrum is characterized by its simplicity, which reflects the high symmetry of the tetramethylammonium cation. The cation, [N(CH₃)₄]⁺, contains twelve equivalent protons from the four methyl groups.

In a typical ¹H NMR spectrum, these twelve protons give rise to a single, sharp resonance signal. This is because all the methyl groups are chemically and magnetically equivalent due to the tetrahedral symmetry around the central nitrogen atom and rapid rotation around the carbon-nitrogen bonds at room temperature.

Spectroscopic data recorded in Deuterium oxide (D₂O) with a Dioxane reference shows a single peak for the tetramethylammonium cation. spectrabase.com The exact chemical shift can vary slightly depending on the solvent and the reference standard used. The integration of this peak corresponds to the twelve protons of the cation.

| Parameter | Value | Source |

| Nucleus | ¹H | General |

| Solvent | Deuterium oxide (D₂O) | spectrabase.com |

| Reference | Dioxane | spectrabase.com |

| Observed Signal | A single sharp peak | General |

| Assignment | Methyl protons (-CH₃) of [N(CH₃)₄]⁺ | General |

Boron (¹¹B) and Fluorine (¹⁹F) Nuclear Magnetic Resonance Studies

Nuclear Magnetic Resonance studies of Boron-11 (¹¹B) and Fluorine-19 (¹⁹F) are particularly informative for characterizing the tetrafluoroborate anion (BF₄⁻).

¹¹B NMR Studies: The ¹¹B NMR spectrum of the tetrafluoroborate anion typically displays a sharp quintet. This splitting pattern arises from the coupling of the ¹¹B nucleus (spin I = 3/2) with the four equivalent fluorine-19 nuclei (spin I = 1/2). The observation of this distinct pattern confirms the integrity of the BF₄⁻ anion in solution. In studies of related tetrafluoroborate salts, hydrolysis can lead to the formation of species like [BF₃OH]⁻, which would present different signals in the ¹¹B NMR spectrum. For instance, a decomposition product attributed to a BF₃-based material has been observed at approximately -19.0 ppm in studies on other tetrafluoroborate ionic liquids. researchgate.net

¹⁹F NMR Studies: The ¹⁹F NMR spectrum provides complementary information. Due to the presence of two boron isotopes, ¹⁰B (spin I = 3, ~20% natural abundance) and ¹¹B (spin I = 3/2, ~80% natural abundance), the ¹⁹F spectrum shows two distinct resonance signals for the BF₄⁻ anion. researchgate.net The fluorine atoms coupled to the more abundant ¹¹B isotope appear as a 1:1:1:1 quartet, while those coupled to ¹⁰B appear as a 1:1:1:1:1:1:1 septet. The signal for BF₄⁻ is typically observed around -147.1 ppm in chloroform (B151607). researchgate.net The presence of hydrolysis products, such as [BF₃(OH)]⁻, can be identified by additional signals in the spectrum. researchgate.net

| Parameter | ¹¹B NMR | ¹⁹F NMR | Source |

| Nucleus | ¹¹B | ¹⁹F | General |

| Typical Chemical Shift | Near 0 ppm (BF₃·OEt₂ ref) | ~ -147 ppm | researchgate.netresearchgate.net |

| Splitting Pattern | Quintet (due to coupling with 4 F atoms) | Two overlapping signals: a quartet (from ¹¹B coupling) and a septet (from ¹⁰B coupling) | researchgate.net |

| Information Provided | Confirms the B-F bonding and integrity of the BF₄⁻ anion. | Confirms the presence and structure of the BF₄⁻ anion and detects isotopic composition. | researchgate.net |

Electron Paramagnetic Resonance (EPR) Investigations in Derived Complexes

While this compound itself is diamagnetic and thus EPR-silent, its constituent tetramethylammonium cation can be incorporated into paramagnetic complexes. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying the electronic structure and environment of paramagnetic centers in such derived materials.

An example is the complex Tetraethylammonium (B1195904) tetramethylammonium tetrabromocuprate(II), [(TEA)(TMA)CuBr₄], which contains the tetramethylammonium (TMA) cation. researchgate.net In this compound, the EPR signal originates from the paramagnetic Cu(II) center within the [CuBr₄]²⁻ anion.

Investigations of this complex in a frozen dimethylformamide (DMF) solution at 113 K revealed an axially symmetric EPR spectrum. researchgate.net The analysis of the spectrum yielded the principal values of the g-tensor and the copper hyperfine coupling tensor (A). The observed parameters, particularly the g ///A // ratio of 199 cm, are indicative of a distorted tetrahedral geometry around the Cu(II) ion. researchgate.net The temperature dependence of the EPR spectra in single crystals of this complex has also been studied, providing insights into dynamic Jahn-Teller effects. researchgate.net

| Parameter | Value | Source |

| Complex | [(TEA)(TMA)CuBr₄] | researchgate.net |

| Paramagnetic Center | Cu(II) | researchgate.net |

| Technique | EPR in frozen DMF solution (113 K) | researchgate.net |

| g-tensor values | g∥ = 2.391, g⊥ = 2.081 | researchgate.net |

| A-tensor values | A∥ = 120 x 10⁻⁴ cm⁻¹ | researchgate.net |

| Interpretation | Axially symmetric signal, distorted tetrahedral geometry around Cu(II) | researchgate.net |

Electrochemical Research Applications and Mechanisms

Role as Electrolyte in Advanced Energy Storage Systems

Tetramethylammonium (B1211777) tetrafluoroborate (B81430) (TMABF₄) is a quaternary ammonium (B1175870) salt that has garnered significant interest in the field of electrochemical energy storage. Its utility as an electrolyte component is primarily explored in high-performance energy systems such as electrochemical double-layer capacitors (EDLCs) and, to a lesser extent, in lithium-ion and dual-ion batteries. The small size of the tetramethylammonium (TMA⁺) cation is a key attribute, influencing factors like ionic conductivity, mobility, and the charge storage capacity at the electrode-electrolyte interface. researchgate.netresearchgate.net

In the realm of EDLCs, also known as supercapacitors, the electrolyte is a critical component that dictates the device's operational voltage, power density, and energy density. TMABF₄ has been investigated for its potential to enhance these performance metrics.

The performance of an EDLC is intrinsically linked to the ionic conductivity and mobility of its electrolyte. High ionic conductivity ensures rapid ion transport between the electrodes, which is essential for high power delivery. Research has shown that the ionic conductivity of electrolytes containing tetraalkylammonium salts is influenced by the size of the cation, the nature of the solvent, and the salt concentration.

While TMABF₄ contains the smallest quaternary ammonium cation, its low solubility in common organic solvents can be a limiting factor. jecst.org To understand its properties, researchers often compare it with other tetraalkylammonium tetrafluoroborate salts. For instance, studies on the related compound trimethylammonium tetrafluoroborate (TriMA BF₄) in γ-butyrolactone (GBL) have shown it to possess higher conductivity and lower viscosity than the larger tetraethylammonium (B1195904) tetrafluoroborate (TEA BF₄). jecst.orgkoreascience.kr This results in higher ionic mobility and a better rate capability for the TriMA BF₄-based cells. jecst.orgkoreascience.kr

The choice of solvent also plays a crucial role. For example, electrolytes based on acetonitrile (B52724) (AN) generally exhibit higher conductivity and lower viscosity compared to those based on γ-butyrolactone (GBL), leading to higher capacitance. koreascience.kr However, the higher conductivity in AN can also lead to more active electrolysis at higher voltages. koreascience.kr

| Electrolyte Salt | Solvent | Key Findings on Conductivity and Mobility | Reference |

|---|---|---|---|

| Trimethylammonium tetrafluoroborate (TriMA BF₄) | γ-butyrolactone (GBL) | Higher conductivity and lower viscosity compared to TEA BF₄ in the same solvent, leading to higher ionic mobility and rate capability. | jecst.orgkoreascience.kr |

| Trimethylammonium tetrafluoroborate (TriMA BF₄) | Acetonitrile (AN) vs. γ-butyrolactone (GBL) | AN-based solutions have higher conductivity and lower viscosity, resulting in higher capacitance but also more active electrolysis. | koreascience.kr |

| Tetraethylammonium tetrafluoroborate (TEA BF₄) | Acetonitrile (AN) | Molecular dynamics simulations show that the solvation of TEA⁺ and BF₄⁻ ions is weaker than that of small inorganic ions in aqueous solutions. | nih.gov |

A primary strategy to leverage the benefits of the small TMA⁺ cation, despite its low solubility, is the formulation of binary-salt electrolytes. researchgate.net This approach involves adding a small amount of TMABF₄ to a conventional electrolyte containing a more soluble salt, such as tetraethylammonium tetrafluoroborate (TEA BF₄), trimethylethylammonium tetrafluoroborate (TEMA BF₄), or spiro-bipyrrolidinium tetrafluoroborate (SBP BF₄). researchgate.net

Research has demonstrated that the addition of as little as 4–5 mol% of TMABF₄ to these conventional electrolytes can lead to a significant increase in capacitance, on the order of 12–13% at a current density of 10 A g⁻¹. researchgate.net The enhancement is attributed to the increased density of adsorbed ions at the electrode surface, a direct consequence of the smaller size of the TMA⁺ cation. researchgate.net This allows for more efficient charge packing within the electrochemical double layer. Another study found that a mixture of tetramethylammonium (TMA) and 1-ethyl-3-methylimidazolium (B1214524) (EMIm) with the tetrafluoroborate (BF₄) anion resulted in a capacitance of 143 Fg⁻¹ and a voltage window of 3.5 V. researchgate.net

| Primary Electrolyte Salt | Additive | Concentration of Additive | Observed Capacitance Increase | Reference |

|---|---|---|---|---|

| Tetraethylammonium BF₄ (TEA BF₄) | Tetramethylammonium BF₄ (TMA BF₄) | 4–5 mol% | 12–13% at 10 A g⁻¹ | researchgate.net |

| Trimethylethylammonium BF₄ (TEMA BF₄) | Tetramethylammonium BF₄ (TMA BF₄) | 4–5 mol% | 12–13% at 10 A g⁻¹ | researchgate.net |

| Spiro-bipyrrolidinium BF₄ (SBP BF₄) | Tetramethylammonium BF₄ (TMA BF₄) | 4–5 mol% | 12–13% at 10 A g⁻¹ | researchgate.net |

| 1-ethyl-3-methylimidazolium BF₄ (EMIm BF₄) | Tetramethylammonium BF₄ (TMA BF₄) | Mixture | Achieved 143 Fg⁻¹ | researchgate.net |

The performance of EDLCs is heavily dependent on the efficient transport of ions through the porous structure of the carbon electrodes. The mechanism of ion transport is a complex interplay between the properties of the electrolyte ions (size, shape, and charge), the solvent, and the morphology of the porous electrode (pore size distribution and tortuosity).

In porous carbon electrodes, micropores (less than 2 nm) provide a large surface area for ion adsorption and charge storage, while mesopores (2-50 nm) and macropores (greater than 50 nm) serve as ion-transport channels. frontiersin.orgnih.gov The transport of ions within these pores is governed by electro-diffusion. nih.gov

The size of the electrolyte cation relative to the pore size is a critical factor. nih.gov Smaller ions, like TMA⁺, can potentially access a larger fraction of the electrode's microporosity, leading to higher capacitance. researchgate.net However, the transport kinetics can be hindered if the pores are too small, leading to a decrease in performance at high charge-discharge rates. Molecular dynamics simulations are often employed to model and understand the complex ion transport phenomena within these confined spaces. nih.govucl.ac.uk These simulations help in visualizing the structure of the electrochemical double layer and the movement of ions under an applied potential. Studies have shown that the arrangement of ions is influenced by confinement effects within the nanopores. d-nb.info

While the primary application focus for tetramethylammonium tetrafluoroborate has been in EDLCs, related quaternary ammonium salts have been explored as additives in both lithium-ion batteries (LIBs) and dual-ion batteries (DIBs) to enhance performance and stability.

In the context of dual-ion batteries, where both cations and anions from the electrolyte participate in the electrochemical reactions at the anode and cathode respectively, electrolyte stability is paramount. The addition of salts like tetraethylammonium tetrafluoroborate (TEABF₄) to a standard LiPF₆-based electrolyte has been shown to improve the reversibility of charge-discharge cycles and significantly enhance cycle stability. researchgate.net One study reported that with the addition of TEABF₄, a discharge capacity of 60% of the initial capacity was maintained after 1017 cycles with 99% Coulombic efficiency and negligible gas formation. researchgate.net These improvements are attributed to the suppression of side reactions at the electrode surfaces. researchgate.net

In lithium-ion batteries, additives are crucial for forming a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. Lithium tetrafluoroborate (LiBF₄) itself has been studied as an additive to improve the cycling performance of high-voltage cathodes. The addition of LiBF₄ can help in the formation of a stable interfacial film on both electrodes, leading to lower impedance and improved capacity retention at higher operating voltages. poworks.com While direct research on TMABF₄ in these systems is less common, the principles of using quaternary ammonium salts to modify electrolyte properties and interfacial chemistry are relevant. The bulky nature of the cation can influence the solvation structure of the lithium ions and participate in the formation of a more robust SEI layer. researchgate.net

Lithium-Ion Batteries and Dual-Ion Batteries

Applications in Electrodeposition Processes and Material Growth

This compound serves as a key component in various electrodeposition and material growth applications, influencing the morphology and properties of the deposited materials.

It is used as an additive during the potentiostatic deposition of gold nanoparticles. researchgate.netrsc.org In this process, the electrolyte composition, including the presence of this compound, allows for the careful regulation of particle size by adjusting parameters like the applied potential and deposition time. researchgate.netrsc.org This control over nanoparticle morphology is critical for applications in catalysis and plasmonics. researchgate.netrsc.org

The compound also functions as a supporting electrolyte in the electropolymerization of novel monomers, such as those based on bis(thienyl)isopyrazoles. google.com In a typical setup, a 100 mM solution of this compound in acetonitrile is used to facilitate the growth of polymer films on a platinum electrode. google.com The conditions during this electrodeposition process, including the potential range scanned, significantly impact the resulting polymer's electrochemical behavior, such as its ability to undergo n-doping. google.com The electrolyte establishes ionic channels within the growing polymer film, which are essential for maintaining charge balance during subsequent electrochemical cycling. google.com

Electrochemical Reaction Mechanisms and Sensing Applications

This compound is widely employed as a supporting electrolyte in voltammetric studies to investigate the electrochemical behavior of various compounds. Its use in solvents like dimethylformamide (DMF) and acetonitrile is common for techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV). mdpi.compsu.edu

In one study, a 0.10 M solution of this compound in DMF was used to examine the electrochemical reduction of hexabromocyclododecane (HBCD) at a glassy carbon electrode (GCE). mdpi.com CV analysis revealed a primary cathodic peak at -1.28 V and a minor peak at -2.12 V, which were associated with the reduction of HBCD. mdpi.com Similarly, it has been used to study the reduction of 4-(bromomethyl)-2H-chromen-2-ones at carbon cathodes. psu.edu The cyclic voltammogram for 4-(bromomethyl)-7-methyl-2H-chromen-2-one showed irreversible peaks attributed to the reductive cleavage of the carbon-bromine bond and the reduction of subsequent products. psu.edu

DPV, a technique known for its high sensitivity and ability to reduce background currents, also utilizes this electrolyte. mdpi.com This method is valuable for identifying trace analytes and determining peak potentials with exceptional sensitivity. mdpi.com The compound has also been used as a supporting electrolyte in a water-acetone mixture for the CV study of naphthalene (B1677914) derivatives on a glassy carbon electrode. researchgate.net

Interactive Table: Voltammetric Data with this compound Electrolyte

| Analyte | Electrode | Solvent | Technique | Peak Potential (V) | Observation | Reference |

| Hexabromocyclododecane (HBCD) | Glassy Carbon (GCE) | DMF | CV | -1.28 | Prevalent cathodic peak associated with HBCD reduction. | mdpi.com |

| 4-(bromomethyl)-7-methyl-2H-chromen-2-one | Glassy Carbon | DMF | CV | -0.21 | Reductive cleavage of the carbon-bromine bond. | psu.edu |

| 4-(bromomethyl)-7-methyl-2H-chromen-2-one | Glassy Carbon | DMF | CV | -1.14 | Reduction of the product 4,7-dimethyl-2H-chromen-2-one. | psu.edu |

| Naphthalene Derivatives | Glassy Carbon | Water-Acetone (1:1 v/v) | CV | --- | Measurement of oxidation peak potentials. | researchgate.net |

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to probe the interfacial properties and charge transfer kinetics of electrochemical systems containing this compound. This non-destructive method provides detailed information about resistance and capacitance elements within a system.

EIS has been used to analyze composite solid electrolytes composed of this compound and nanodiamonds. chimicatechnoacta.ru By measuring impedance over a frequency range of 30 Hz to 1 MHz, researchers can model the system using an equivalent circuit. chimicatechnoacta.ru This model typically consists of two impedances in series: one representing the bulk resistance of the crystalline salt (Zbulk) and another for the resistance at the electrolyte-electrode interface (Zel). chimicatechnoacta.ru This analysis allows for the determination of the total ionic conductance of the material. chimicatechnoacta.ru

In another application, EIS was employed to estimate the charge-transfer resistances (RCT) and electric double-layer capacities (CEDL) of polymer films synthesized in an electrolyte solution containing this compound. mdpi.com These measurements, conducted with low-amplitude sinusoidal potential perturbations, provide insight into the kinetics of charge transfer at the electrode-polymer interface. mdpi.com Such studies are crucial for understanding how the choice of electrolyte cation (e.g., tetramethylammonium) affects the electrochemical performance of the resulting polymer films, particularly at subzero temperatures. mdpi.com

Interactive Table: EIS Analysis Parameters in Systems with this compound

| System Studied | Measurement Frequency | Parameters Determined | Equivalent Circuit Components | Reference |

| (CH3)4NBF4 – Nanodiamond Composite | 30 Hz – 1 MHz | Total ionic conductance | Bulk impedance (Zbulk), Electrode impedance (Zel) | chimicatechnoacta.ru |

| Poly[Ni(CH3Salen)] film | Not specified | Charge-transfer resistance (RCT), Electric double-layer capacity (CEDL) | Not specified | mdpi.com |

Catalytic Functions and Organic Reaction Media

Phase Transfer Catalysis in Organic Transformations

Phase-transfer catalysis (PTC) is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. fluorochem.co.ukcrdeepjournal.org Tetramethylammonium (B1211777) tetrafluoroborate (B81430) serves as an effective phase-transfer catalyst, enhancing reaction rates and yields by transporting reactive anions from the aqueous phase into the organic phase where the substrate resides. fluorochem.co.ukoperachem.com

The primary mechanism by which quaternary ammonium (B1175870) salts like tetramethylammonium tetrafluoroborate function in phase-transfer catalysis is the "extraction mechanism". core.ac.uk In this process, the positively charged tetramethylammonium cation [(CH₃)₄N]⁺ forms an ion pair with a reactive anion (e.g., hydroxide (B78521), cyanide, or halide) from the aqueous phase.

The lipophilic nature of the four methyl groups surrounding the nitrogen atom allows this newly formed ion pair, [(CH₃)₄N]⁺[Anion]⁻, to be extracted from the aqueous phase and transported across the phase interface into the organic solvent. operachem.comprinceton.edu Once in the organic phase, the anion is poorly solvated and highly reactive, often referred to as a "naked" anion, making it readily available to react with the organic substrate. princeton.edu After the reaction, the tetramethylammonium cation pairs with the leaving group and can return to the aqueous phase to repeat the catalytic cycle. The efficiency of this transfer is influenced by the catalyst's structure; while larger, bulkier cations can sometimes increase transfer rates, the small size of the tetramethylammonium cation offers its own distinct advantages in certain systems. core.ac.ukprinceton.edu

The application of tetraalkylammonium salts as phase-transfer catalysts significantly enhances reaction efficiency in a variety of synthetic transformations. While specific data for the tetramethylammonium salt is integrated within the broader class, the closely related tetrabutylammonium (B224687) tetrafluoroborate is known to catalyze several key reaction types. guidechem.com These applications are representative of the utility of this class of catalysts.

Key reactions facilitated by tetraalkylammonium salts include:

Nucleophilic Substitution Reactions: Such as halogen exchange (e.g., Finkelstein reaction) and the synthesis of ethers (Williamson ether synthesis) and nitriles. guidechem.com

N-Alkylation: The alkylation of amines and other nitrogen-containing heterocycles. guidechem.comnih.gov

Redox Reactions: Facilitating oxidation reactions, for instance with permanganate (B83412) or dichromate, by bringing the oxidizing agent into the organic phase. guidechem.com

Generation of Carbenes: Assisting in the generation of species like dichlorocarbene (B158193) from chloroform (B151607) under basic conditions for use in cycloadditions. guidechem.com

The use of these catalysts often leads to milder reaction conditions, reduced reaction times, and higher product yields compared to conventional methods. fluorochem.co.uk

Table 1: Representative Reactions Enhanced by Tetraalkylammonium Phase-Transfer Catalysts

| Reaction Type | Typical Substrate | Typical Reagent | Role of Catalyst | Reference |

|---|---|---|---|---|

| Halogen Substitution | Alkyl Bromide | Sodium Iodide (aq) | Transports I⁻ into organic phase | guidechem.com |

| N-Alkylation | Purine | Alkyl Halide | Transports hydroxide/base for deprotonation | guidechem.comnih.gov |

| Oxidation | Alkene | KMnO₄ (aq) | Transports MnO₄⁻ into organic phase | guidechem.com |

| Dichlorocarbene Generation | Chloroform | NaOH (aq) | Transports OH⁻ into organic phase | guidechem.com |

Role as an Ionic Liquid Reaction Medium for Chemical Synthesis

Ionic liquids (ILs) are salts with melting points below 100 °C, valued as "green" solvents due to their negligible vapor pressure, high thermal stability, and non-flammability. tcichemicals.comresearchgate.net this compound, while having a melting point above this threshold, is often considered within the broader context of quaternary ammonium salts used in or as ionic liquid systems, particularly in electrochemical applications. sigmaaldrich.comjecst.org Its analogues with longer alkyl chains are well-established ionic liquids. tcichemicals.com These media can act as both the solvent and catalyst, influencing reaction pathways in unique ways compared to conventional organic solvents. tcichemicals.com

Tetraalkylammonium tetrafluoroborate salts are effective media or electrolytes for various organic reactions, including nucleophilic substitutions and palladium-catalyzed coupling reactions. guidechem.com The ionic environment can stabilize charged intermediates and transition states, accelerating reaction rates.

In the realm of C-C bond formation, N-vinylpyridinium and -ammonium tetrafluoroborate salts have been successfully employed as electrophilic partners in Suzuki cross-coupling reactions. nih.govorganic-chemistry.org This highlights the compatibility of the tetrafluoroborate anion and ammonium cations in palladium-catalyzed systems, which are fundamental in modern organic synthesis for creating complex molecules. nih.govnih.gov The use of these salts provides a stable, crystalline, and reliable alternative to often unstable vinyl halides or triflates. nih.govorganic-chemistry.org

Table 2: Examples of Reactions Promoted by Ammonium Tetrafluoroborate Systems

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki Cross-Coupling | Aryl Boronic Acid | N-Vinylammonium Tetrafluoroborate | Pd₂(dba)₃ / PCy₃ | Substituted Alkene | nih.govorganic-chemistry.org |

| Nucleophilic Substitution | Alkyl Halide | Nucleophile | (as reaction medium) | Substituted Alkane | guidechem.com |

In electrochemistry, tetraalkylammonium salts like this compound are widely used as supporting electrolytes in aprotic organic solvents. jecst.orgnih.gov Their role is crucial in processes such as the electrochemical reduction of carbon dioxide (CO₂). The tetraalkylammonium cation (TAA⁺) can influence the reaction at the electrode-electrolyte interface. nih.gov It is suggested that the cation can modify the local electric field and potentially stabilize key reaction intermediates, thereby affecting the activity and selectivity of the catalytic process. nih.gov While not a direct catalyst in the traditional sense, its presence is essential for enabling the electron transfer required for the reduction to occur efficiently. nih.gov

Precursor in the Synthesis of Other Fluorinated Reagents (e.g., Tetramethylammonium Fluoride)

One of the significant synthetic applications of this compound is its use as a starting material for the preparation of other valuable fluorinating agents. Specifically, it can be converted to anhydrous tetramethylammonium fluoride (B91410) (TMAF) through a straightforward anion exchange reaction. mdpi.com

This conversion is typically achieved by reacting this compound with a source of fluoride ions, such as pre-dried potassium fluoride (KF), in a solvent like methanol. mdpi.com The reaction proceeds at elevated temperatures (230–250 °C) and is relatively fast. This method is advantageous as it circumvents impurities often found when starting from tetramethylammonium chloride. mdpi.com

TMAF is a highly sought-after reagent because it provides a source of "naked" fluoride ions, which are highly basic and nucleophilic. mdpi.comwikipedia.org This property makes TMAF an exceptionally effective reagent for a wide range of nucleophilic fluorination reactions, including the synthesis of fluorinated building blocks for pharmaceuticals and agrochemicals. mdpi.comsigmaaldrich.com

Table 3: Mentioned Compounds

| Compound Name | Abbreviation | Chemical Formula |

|---|---|---|

| This compound | [(CH₃)₄N][BF₄] | |

| Tetramethylammonium fluoride | TMAF | [(CH₃)₄N]F |

| Potassium fluoride | KF | KF |

| Tetramethylammonium chloride | TMACl | [(CH₃)₄N]Cl |

| 1-butyl-3-methylimidazolium tetrafluoroborate | [bmim]BF₄ | [C₈H₁₅N₂][BF₄] |

| Palladium tris(dibenzylideneacetone) | Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ |

Advanced Materials Science and Engineering

Precursor for the Synthesis of Tailored Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and electrolytes due to their negligible vapor pressure, non-flammability, and high thermal stability. tcichemicals.com The synthesis of ILs often involves an anion exchange process to introduce the desired anion, such as tetrafluoroborate (B81430) (BF₄⁻). rsc.org

Commonly, salts like sodium tetrafluoroborate or silver tetrafluoroborate are used to exchange the anion of a precursor salt, such as an imidazolium (B1220033) halide, to produce the final tetrafluoroborate-based ionic liquid. rsc.orgrsdjournal.org For instance, 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazolium tetrafluoroborate can be synthesized by reacting the corresponding bromide salt with sodium tetrafluoroborate in acetone. rsdjournal.org Another approach involves using trimethyloxonium (B1219515) tetrafluoroborate (Meerwein's reagent) as an alkylating agent, which directly introduces the tetrafluoroborate anion. lookchem.com

While the tetrafluoroborate anion is a key component in many tailored ionic liquids, specific examples detailing the use of tetramethylammonium (B1211777) tetrafluoroborate as a direct precursor for the synthesis of other, different ionic liquids are not extensively documented in literature. tcichemicals.comresearchgate.net The primary methods focus on introducing the BF₄⁻ anion from inorganic salts or specialized alkylating agents. rsc.orglookchem.com

Incorporation into Solid-State Electrolytes for Emerging Energy Devices

Quaternary ammonium (B1175870) tetrafluoroborate salts are frequently employed as electrolytes in energy storage devices like electrochemical double-layer capacitors (EDLCs) and dual-ion batteries due to their wide potential windows. researchgate.netkoreascience.kr The size of the cation is a critical factor, as it influences the capacitance; smaller cations are generally preferred. koreascience.kr

Tetramethylammonium (TMA⁺) is the smallest quaternary ammonium cation, which would theoretically be advantageous for EDLCs. However, the low solubility of tetramethylammonium tetrafluoroborate in common organic solvents can limit its practical application in this context. koreascience.kr In comparison, related compounds have been studied more extensively. For instance, trimethylammonium tetrafluoroborate, a protic analogue, has been investigated in acetonitrile (B52724) and γ-butyrolactone, demonstrating good capacity retention. koreascience.kr Similarly, tetraethylammonium (B1195904) tetrafluoroborate (TEA BF₄) is a well-established electrolyte salt used in commercial supercapacitors and has been studied as an additive to suppress gas formation and improve cycle stability in dual-ion batteries. researchgate.netmdpi.com

The development of solid-state electrolytes is a key goal in battery technology to enhance safety and stability. mdpi.com In this area, tetrafluoroborate salts are considered promising due to their high electrochemical stability. mdpi.com Research has shown that plastic crystal phases of pyrrolidinium (B1226570) tetrafluoroborates doped with lithium tetrafluoroborate can act as effective solid electrolytes with high ionic conductivity, suitable for use in solid-state lithium-ion batteries. mdpi.com While direct incorporation of TMA BF₄ into solid-state electrolytes is not widely reported, the study of related tetrafluoroborate salts highlights the potential of this class of compounds for emerging energy devices. mdpi.com

Confinement Effects in Polymer Matrices (e.g., Nylon 6,6 Fibres)

A notable application of this compound is its use as a transient confinement agent in the production of high-performance Nylon 6,6 fibers. mdpi.com This method involves temporarily introducing the salt into the polymer matrix during the melt-spinning process. The presence of the salt disrupts the hydrogen bonds between polyamide chains, which inhibits and modifies the crystallization process. mdpi.com After the fiber is spun and drawn, the salt is completely extracted, and the fiber is thermally stabilized. This transient confinement process leads to significant improvements in the structural and mechanical properties of the final Nylon 6,6 fiber. mdpi.com

The incorporation of TMA BF₄ into Nylon 6,6 during melt spinning fundamentally alters the polymer's crystallization behavior. mdpi.com Normally, as-spun Nylon 6,6 adopts a staggered arrangement known as the β crystal phase, which has a pseudohexagonal unit cell. mdpi.com However, the presence of the salt weakens the intermolecular hydrogen bonds, inhibiting this crystallization and resulting in a diminished (110)/(010) diffraction plane, which corresponds to a pseudohexagonal-like β' structural phase. mdpi.com

Subsequent hot-drawing of these salt-confined fibers induces a phase transition. The stress and temperature applied during drawing cause the β' pseudohexagonal-like structure to transform into the more stable α triclinic phase. mdpi.com This draw-induced phase transition is a key step in developing the desired high-performance characteristics of the fiber. The TMA BF₄ salt itself has a monoclinic unit cell. mdpi.com This modulation of the crystal structure from the spinning to the final drawing stage is crucial for achieving the enhanced properties of the reverted fibers after salt extraction. mdpi.com

The structural changes induced by the transient confinement of TMA BF₄ translate directly into enhanced mechanical properties for the final Nylon 6,6 fibers. mdpi.com The process allows the as-spun, salt-confined fibers to achieve a maximum draw ratio of 5.5 at various drawing temperatures (120, 140, and 160 °C). mdpi.com After the salt is extracted and the fibers are stabilized, the resulting "reverted" fibers exhibit significantly improved tensile properties compared to conventionally processed fibers.

Research findings have reported an improved tensile modulus of 43.32 cN/dtex and a tensile strength of 6.99 cN/dtex for these reverted fibers. mdpi.com The interaction between the TMA BF₄ salt and the polyamide molecules facilitates a more effective alignment of the polymer chains during the drawing process, leading to a highly oriented molecular structure. mdpi.com This high degree of orientation is directly responsible for the substantial increase in both stiffness (modulus) and strength of the composite material. mdpi.com

| Property | Value | Unit |

|---|---|---|

| Tensile Modulus | 43.32 | cN/dtex |

| Tensile Strength | 6.99 | cN/dtex |

Supramolecular Chemistry and Host-Guest Complexation Studies

Supramolecular chemistry involves the study of systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding or ion pairing. researchgate.net A key area within this field is host-guest chemistry, where a larger "host" molecule encapsulates a smaller "guest" molecule or ion. mdpi.comnih.gov

The tetramethylammonium (TMA⁺) cation has been shown to act as a guest in such complexes. For example, the TMA⁺ cation can be encapsulated within dimeric capsules formed by resorcinarene-based host molecules. hhu.de In these structures, the cation is held within the host's cavity, demonstrating its suitability as a guest due to its size, shape, and charge. While this specific example used tetramethylammonium bromide, it illustrates the role the TMA⁺ cation can play in forming structured molecular assemblies. hhu.de The principles of host-guest complexation rely on molecular recognition, where the host has a cavity or binding site complementary to the guest. researchgate.net The study of these interactions is fundamental to creating functional molecular systems and advanced materials. rsc.org

Crystal Engineering Applications in Inorganic and Coordination Complexes

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. mdpi.com The crystal structure of this compound itself has been determined to be tetragonal at room temperature, with the chemical formula (CH₃)₄NBF₄. scispace.com A notable feature of this structure is the disordered distribution of the tetrafluoroborate (BF₄⁻) anions. scispace.com

Both the cation and the anion of TMA BF₄ can play roles in crystal engineering. The tetramethylammonium cation can act as a template or counterion in the formation of larger crystal lattices. The tetrafluoroborate anion is also utilized in the synthesis of coordination complexes. For instance, lead(II) tetrafluoroborate has been used to prepare complexes with di-imine ligands, where the BF₄⁻ anion acts as a coordinating group, binding to the metal center. soton.ac.ukresearchgate.net The ability of the BF₄⁻ anion to participate in coordination allows it to be used in constructing complex, multi-dimensional inorganic structures. soton.ac.ukresearchgate.net

| Property | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | P4/nmm |

| Formula | (CH₃)₄NBF₄ |

| Feature | Disordered distribution of the BF₄⁻ ion |

Data from G. Giuseppetti, 1991. scispace.com

Solid State Phenomena and Phase Transitions

Crystal-to-Plastic Crystal Transitions in Related Tetraalkylammonium Salts

While tetramethylammonium (B1211777) tetrafluoroborate (B81430) itself has a complex low-temperature transition, the broader family of tetraalkylammonium salts provides a clear context for understanding solid-solid phase transitions. Many salts in this family, particularly those with short to intermediate alkyl-chain lengths, are known to exhibit transitions from a rigid, ordered crystalline state to a mesophase known as a plastic crystal. tandfonline.com

In this plastic crystal phase, the constituent ions maintain their long-range positional order on a crystal lattice, but they gain significant rotational or orientational freedom. scispace.com This state is characterized by high disorder and often precedes the melting point of the substance. For instance, the related compound tetraethylammonium (B1195904) tetrafluoroborate ([TEA][BF4]) undergoes a crystal-to-plastic crystal phase transition at 340 K. scispace.com In this transition, the tetraethylammonium (TEA+) cation changes from a more rigid conformer in the crystal structure to a different, more dynamic conformer in the plastic crystal phase. scispace.com These transitions in related salts are typically first-order and are associated with large entropy changes, indicating a significant increase in the degree of disorder. scispace.com

Orientational Order-Disorder Transitions of Ionic Groups

For tetramethylammonium tetrafluoroborate, a key solid-state phenomenon is an orientational order-disorder phase transition that occurs at approximately 150 K. researchgate.netresearchgate.net This transition involves the rearrangement of the ionic groups within the crystal lattice.

At room temperature, the crystal structure exhibits a peculiar arrangement: the tetramethylammonium ([CH3]4N+) cation is considered "ordered," while the tetrafluoroborate (BF4-) anion is "disordered." researchgate.net The disorder of the BF4- anion arises because the three fluorine atoms can rotate around the central boron atom and one fluorine atom that lie on the tetragonal axis of the elementary cell. researchgate.net

As the temperature is lowered, the compound undergoes a phase transition where the orientationally disordered anionic groups settle into a stable, ordered array. researchgate.net This ordering of the BF4- ions is the primary driver of the transition. researchgate.netresearchgate.net Concurrently, the cationic sublattice of (CH3)4N+ rearranges in response to the anionic ordering. researchgate.net Investigations suggest this complex event involves the overlap of two distinct transitions: the settlement of the anionic groups, which has a first-order character, and the corresponding rearrangement of the cationic sublattice, which exhibits characteristics of a second-order transition. researchgate.net

Molecular Motion and Dynamics in the Solid-State

The study of molecular motion in solid this compound provides deeper insight into the nature of its phase transitions and the dynamic behavior of its constituent ions. Techniques such as dielectric spectroscopy and thermomechanical analysis have been instrumental in characterizing these dynamics.

Dielectric spectroscopy, which measures the dielectric properties of a material as a function of frequency, has been a powerful tool for probing the molecular dynamics of this compound. researchgate.net Permittivity and AC conductivity measurements performed on single crystals over a wide temperature range (12–300 K) have provided significant insights. researchgate.net

These studies confirmed the orientational order-disorder phase transition and revealed that it is a result of two overlapping events with different dynamics, as mentioned previously. researchgate.net Furthermore, dielectric measurements have detected different conductivity processes operating above and below the transition temperature. researchgate.net At lower temperatures, below the main transition, the technique has been able to identify contributions to the dielectric constant from both intra- and inter-molecular motions of the (CH3)4N+ cationic group, allowing for the experimental determination of the temperatures at which these vibrational motions freeze out. researchgate.net

Thermomechanical analysis (TMA) measures changes in the dimensions of a material as a function of temperature. This technique, along with differential scanning calorimetry (DSC), has been used to study the transition behavior of polycrystalline this compound. researchgate.net

The results confirm the existence of a reversible solid-to-solid phase transition that begins at about 140 K, with a peak maximum observed around 160 K. researchgate.net A key finding from this analysis is that the transition is characterized by a change in the crystal's volume. researchgate.net The transition enthalpy was estimated to be approximately 0.5 ± 0.1 kJ mol⁻¹, which is a relatively small latent heat, indicating a subtle but distinct structural transformation. researchgate.net

| Property | Value | Compound |

| Transition Temperature (Order-Disorder) | ~150 K | This compound |

| Transition Enthalpy | 0.5 ± 0.1 kJ mol⁻¹ | This compound |

| Transition Temperature (Crystal-Plastic) | 340 K | Tetraethylammonium tetrafluoroborate |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

DFT calculations are a powerful tool for investigating the electronic structure and energetic properties of molecules. This quantum mechanical modeling method is used to predict the geometry, stability, and reactivity of the tetramethylammonium (B1211777) cation and its interactions with the tetrafluoroborate (B81430) anion.

Geometry optimization using DFT is performed to determine the most stable, lowest-energy three-dimensional structure of a molecule. nih.govresearchgate.net For the tetramethylammonium cation (TMA+), theoretical calculations confirm a tetrahedral (Td) symmetry, with the nitrogen atom at the center and four methyl groups arranged symmetrically around it. fu-berlin.de This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found, which is verified by vibrational frequency analysis to ensure it is a true minimum. scielo.org.za

Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for understanding the molecule's chemical reactivity and kinetic stability. DFT calculations also provide insights into the charge distribution within the ions, revealing the localization of positive charge on the central nitrogen atom and surrounding methyl groups of the cation and the negative charge on the tetrafluoroborate anion.

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest-energy 3D arrangement of atoms. For TMA+, this is a Td symmetry structure. fu-berlin.de | Provides the foundational structure for all other property calculations. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and optical properties. |

| Mulliken Charge Distribution | Calculated partial atomic charges on each atom in the molecule. | Helps understand electrostatic interactions and reactive sites. |

DFT is employed to study the non-covalent interactions between the tetramethylammonium cation and the tetrafluoroborate anion. frontiersin.org These interactions are predominantly electrostatic in nature. fu-berlin.de By calculating the interaction energy, researchers can quantify the strength of the ion pairing. The binding energy is typically calculated by subtracting the energies of the individual, isolated ions from the total energy of the optimized ion pair complex. scielo.org.za

Corrections, such as the basis set superposition error (BSSE), are often applied to obtain more accurate binding energies. researchgate.net Studies on similar tetramethylammonium salts, like the chloride and bromide, have shown that stable minima correspond to the anion interacting with the methyl groups of the cation. fu-berlin.de For the tetramethylammonium chloride ion pair, the interaction energy is calculated to be approximately -406 kJ·mol⁻¹. fu-berlin.de Natural Bond Orbital (NBO) analysis can also be performed to understand the charge transfer and orbital interactions that contribute to the binding between the cation and anion. scielo.org.za

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the compound's behavior over time by solving Newton's equations of motion for a system of atoms and molecules. This technique is invaluable for studying bulk properties, transport phenomena, and processes that occur over longer timescales than can be addressed by quantum methods.

MD simulations are used to investigate the transport properties of tetramethylammonium tetrafluoroborate in solution, which are crucial for its application as an electrolyte. By tracking the positions of ions and solvent molecules over time, the mean square displacement (MSD) can be calculated. The diffusion coefficient (D) is then derived from the slope of the MSD curve, providing a quantitative measure of ionic mobility.

Simulations of related tetraalkylammonium tetrafluoroborate salts provide key insights. For instance, MD studies on tetraethylammonium (B1195904) tetrafluoroborate (NEt₄⁺-BF₄⁻) in acetonitrile (B52724) have been used to explore diffusion mechanisms at different molar concentrations. researchgate.netrsc.org Similarly, simulations of tetrabutylammonium (B224687) tetrafluoroborate ([N₄]BF₄) have shown that anions are generally more mobile than the larger cations. urfu.ru In the [N₄]BF₄ system near an α-Al₂O₃ interface, anion self-diffusion coefficients were found to be 1.2 to 2 orders of magnitude higher than in the pure salt. urfu.ru These studies help in understanding how factors like ion size, solvent, concentration, and interfaces affect ionic conductivity.

| System | Ion | Diffusion Coefficient (D) (cm²/s) | Conditions | Source |

|---|---|---|---|---|

| Tetrabutylammonium tetrafluoroborate ([N₄]BF₄) | BF₄⁻ | ~10⁻⁷ - 10⁻⁶ | Near Al₂O₃ interface, 300-550 K | urfu.ru |

| Tetraethylammonium tetrafluoroborate (NEt₄⁺-BF₄⁻) in Acetonitrile | NEt₄⁺ | Value dependent on concentration | 300 K, 1 atm | researchgate.netrsc.org |

| Tetraethylammonium tetrafluoroborate (NEt₄⁺-BF₄⁻) in Acetonitrile | BF₄⁻ | Value dependent on concentration | 300 K, 1 atm | researchgate.netrsc.org |

Understanding how ions interact with solvent molecules is critical for predicting their behavior in solution. MD simulations allow for a detailed analysis of solvation shells around the tetramethylammonium cation and the tetrafluoroborate anion. By calculating radial distribution functions (RDFs), the probable distances between ions and solvent molecules can be determined, revealing the structure and size of the solvation spheres.

Simulations of the tetramethylammonium cation in aqueous solutions indicate a well-defined hydration structure. rsc.org Studies on the related tetrabutylammonium tetrafluoroborate in solvents like nitromethane, N-methyl formamide (B127407), and formamide have highlighted the importance of ion-dipole interactions in the solvation process. acs.orgresearchgate.net The viscosity of the solvent is shown to play a significant role in these interactions. acs.orgresearchgate.net First-principles MD simulations, such as Car-Parrinello Molecular Dynamics (CPMD), can provide an even more detailed picture, showing coordination numbers and the geometry of the first solvation sphere, as demonstrated in studies of other ions in tetrafluoroborate-based ionic liquids. uniroma1.it

MD simulations have emerged as a powerful tool for predicting the performance of electrolytes in electrochemical devices like supercapacitors. By simulating the electrolyte confined between two charged electrodes (representing the pores of a supercapacitor), researchers can study the formation of the electric double layer (EDL).

A methodology applied to tetraethylammonium tetrafluoroborate in acetonitrile demonstrates this capability. researchgate.netrsc.org The MD simulation first determines the equilibrium distribution of ions and solvent molecules within the electrochemical cell under an applied voltage. The resulting charge density distribution is then used to solve the Poisson equation, which yields the potential drop across the EDL. From this potential profile, the differential and integral capacitance of the system can be calculated. researchgate.netrsc.org This simulation-based approach allows for the prediction of how factors like ion concentration impact capacitance, providing a way to screen and optimize electrolytes to enhance supercapacitor performance by balancing ionic conductivity and capacitance. researchgate.netrsc.org

Future Research Directions and Emerging Applications

Exploration of Synergistic Applications and Hybrid Systems

Future research is increasingly focused on the synergistic effects and hybrid systems involving tetramethylammonium (B1211777) tetrafluoroborate (B81430). The temporary confinement of TMA-BF₄ within a polymer matrix has been shown to produce high-performance materials. For instance, its application in the melt spinning of nylon 6,6 fibers has been demonstrated to weaken the hydrogen bonds between polyamide segments mdpi.com. This temporary modification allows for a higher draw ratio during processing, leading to fibers with significantly improved tensile modulus and strength after the salt is extracted mdpi.com. This reversible salt-confinement method is a prime example of a hybrid system where the compound is used to engineer the material's structural properties.

Further research is anticipated in the development of other advanced polymer-salt hybrid systems. The principles of using TMA-BF₄ to disrupt intermolecular forces could be extended to other polymers where hydrogen bonding plays a critical role in determining material properties. Additionally, exploring its role in hybrid electrolyte systems is a promising avenue. The synergistic intercalation of solvent molecules along with the tetrafluoroborate anion into graphite (B72142) electrodes has been observed, suggesting complex interactions that can be harnessed to improve energy storage devices acs.org. Investigating how the small tetramethylammonium cation influences these synergistic co-intercalation phenomena in dual-salt or multi-solvent electrolytes could lead to new strategies for designing high-performance batteries and supercapacitors.

Development of Novel Electrolyte Systems for Enhanced Performance

A significant area of future research lies in overcoming the primary limitation of tetramethylammonium tetrafluoroborate in electrolyte applications: its low solubility in common organic solvents jecst.orgkoreascience.kr. While the small size of the tetramethylammonium (TMA) cation is highly desirable for increasing the capacitance of electrochemical double-layer capacitors (EDLCs) by enabling higher packing density at the electrode-electrolyte interface, its poor solubility restricts its use as a sole electrolyte salt jecst.orgresearchgate.net.